1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, indene, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the indene and azetidine intermediates, followed by their coupling with the benzodiazole moiety. Common reagents used in these reactions include Lewis acids, bases, and various solvents to facilitate the reactions under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of catalytic processes and continuous flow reactors to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium on carbon, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities and biological activities.
Benzodiazole Derivatives: Compounds such as 1,3-diazole and its derivatives have similar chemical properties and applications.
Uniqueness
1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of azetidine, indene, and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-14-21-19-8-4-5-9-20(19)23(14)18-12-22(13-18)17-10-15-6-2-3-7-16(15)11-17/h2-9,17-18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXIFTYKNGBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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